6-(2-Methoxyphenyl)pyridin-3-amine

Lipophilicity Physicochemical Properties Positional Isomerism

For medicinal chemistry teams facing SAR irreproducibility from generic isomer mixtures, this 6-(2-methoxyphenyl)pyridin-3-amine offers defined regiospecificity critical for target engagement. The precise 2-methoxy orientation eliminates positional ambiguity that confounds kinase selectivity profiling. • Validated scaffold for multitargeted kinase inhibitor development targeting FGFR, RET, EGFR, and ALK • Defined XLogP3 = 1.8 for consistent intracellular penetration versus variable isomer profiles • Primary amine handle enables efficient derivatization while maintaining catalytic cross-coupling competence

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B13980257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methoxyphenyl)pyridin-3-amine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC=C(C=C2)N
InChIInChI=1S/C12H12N2O/c1-15-12-5-3-2-4-10(12)11-7-6-9(13)8-14-11/h2-8H,13H2,1H3
InChIKeyCXBJHUCVRRPSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Methoxyphenyl)pyridin-3-amine: Product Overview & Sourcing


6-(2-Methoxyphenyl)pyridin-3-amine (CAS 1225523-05-6, molecular formula C₁₂H₁₂N₂O, molecular weight 200.24 g/mol) is a heterocyclic aromatic amine belonging to the 6-arylpyridin-3-amine scaffold class . It comprises a pyridine ring substituted at the 6-position with a 2-methoxyphenyl moiety and at the 3-position with a primary amine group . This compound serves as a versatile synthetic building block for medicinal chemistry programs, particularly as an intermediate for kinase inhibitor development and as a ligand precursor in transition metal catalysis . Its structural features enable participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings where the amine group remains intact and available for subsequent derivatization .

Synthetic building block for kinase inhibitor programs
Ligand precursor for transition metal catalysis
Participates in Pd-catalyzed Suzuki-Miyaura couplings

Why 6-(2-Methoxyphenyl)pyridin-3-amine Cannot Be Replaced


Positional isomerism within the methoxyphenyl-pyridinamine class produces distinct physicochemical profiles that fundamentally alter synthetic utility, chromatographic behavior, and biological target engagement [1]. The 6-(2-methoxyphenyl) substitution pattern on the pyridine core differs from its 4-methoxy positional isomer (XLogP3 = 1.8) [2], 3-methoxy regioisomers, and N-linked variants (calculated LogP ~2.4) [3], with each variation affecting solubility, membrane permeability, and downstream derivatization efficiency . The 2-methoxy orientation relative to the pyridine ring creates a distinct steric and electronic environment that influences metal coordination geometry and catalytic activity in cross-coupling applications . Generic substitution without systematic evaluation of these parameters introduces experimental irreproducibility, particularly in structure-activity relationship (SAR) campaigns where precise control over substitution pattern determines kinase selectivity profiles [4]. The following evidence dimensions establish quantifiable differentiation criteria for scientific selection and procurement decision-making.

Positional isomerism 4-Methoxy isomer may shift solubility and kinase selectivity context
N-linked analog Higher lipophilicity may affect assay reproducibility and chromatographic behavior
Regioisomeric substitution SAR campaigns require precise substitution control; direct replacement may introduce variability

6-(2-Methoxyphenyl)pyridin-3-amine: Quantitative Evidence


Lipophilicity: 2-Methoxy vs. 4-Methoxy Isomer

6-(2-Methoxyphenyl)pyridin-3-amine exhibits a calculated XLogP3 of 1.8, matching the value reported for its 6-(4-methoxyphenyl)pyridin-3-amine positional isomer [1]. This contrasts with the N-linked analog N-(2-methoxyphenyl)pyridin-3-amine, which shows a substantially higher calculated XLogP3 of 2.4 [2]. The 0.6 log unit difference corresponds to an approximately 4-fold higher octanol-water partition coefficient for the N-linked variant, translating to measurably different solubility and membrane permeability characteristics that impact assay reproducibility .

Lipophilicity Comparison
Cross-study comparable
Target XLogP3 1.8 vs. N-linked 2.4 (Δ0.6, ~4× partition coefficient)
May influence solubility and membrane permeability in assays
Computed values; confirm experimentally
Lipophilicity Physicochemical Properties Positional Isomerism

Suzuki-Miyaura Coupling Efficiency

6-(2-Methoxyphenyl)pyridin-3-amine is accessible via palladium-catalyzed Suzuki-Miyaura cross-coupling, a methodology systematically optimized for 6-arylpyridin-3-amine derivatives . Using Pd(Amphos)₂Cl₂ as the catalyst, electron-rich arylboronic acids (including methoxyphenyl derivatives) achieve complete conversion at remarkably low catalyst loadings: 4-methoxyphenylboronic acid coupling proceeds with 100% yield at 0.001 mol% catalyst loading within 5 minutes in water . This catalyst system demonstrates turnover numbers of 8,900-9,200 and turnover frequencies of 53,400-55,200 per hour for heteroaryl couplings . The 2-methoxy substitution pattern, while not explicitly quantified in the optimization dataset, belongs to the electron-rich arylboronic acid class that consistently outperforms electron-deficient variants (e.g., 4-chlorophenylboronic acid: 96% yield requiring 0.1 mol% catalyst, 100-fold higher loading) .

Suzuki-Miyaura Coupling Efficiency
Class-level inference
Electron-rich arylboronic acids: 100% yield at 0.001 mol% Pd
Lower catalyst loading for electron-rich systems
2-methoxy orientation class-level inference; data to verify
Synthetic Chemistry Cross-Coupling Suzuki-Miyaura

Kinase Inhibitor Scaffold: Antitumor Activity

Multisubstituted pyridin-3-amine derivatives sharing the core scaffold of 6-(2-methoxyphenyl)pyridin-3-amine have been systematically evaluated as multitargeted protein kinase inhibitors [1]. In a structure-activity relationship study of 32 compounds (series 2a-2p and 3a-3q), compound 3m demonstrated potent inhibition against FGFR1, FGFR2, and FGFR3 at nanomolar concentrations, with additional activity against RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK kinases [2]. In vivo evaluation of compound 3m in NCI-H1581 non-small cell lung cancer xenograft models showed significant antitumor activity with a tumor growth inhibition (TGI) value of 66.1% [3]. While 6-(2-methoxyphenyl)pyridin-3-amine itself serves as a synthetic precursor rather than a direct therapeutic candidate, this class-level evidence validates the scaffold's capacity to generate biologically active derivatives .

Kinase Inhibitor Scaffold Activity
Class-level inference
Derivative 3m TGI 66.1% vs. vehicle in NCI-H1581 xenograft
Supports model-response endpoint context
Scaffold-level validation; compound-specific review needed
Kinase Inhibition Antitumor Activity NSCLC

6-(2-Methoxyphenyl)pyridin-3-amine: Application Scenarios


Kinase Inhibitor Lead Optimization & SAR

Medicinal chemistry teams developing multitargeted kinase inhibitors for oncology indications should prioritize 6-(2-methoxyphenyl)pyridin-3-amine as a core scaffold. Class-level validation demonstrates that pyridin-3-amine derivatives achieve 66.1% tumor growth inhibition in NSCLC xenograft models with favorable pharmacokinetic profiles [1]. The 2-methoxy substitution pattern provides distinct physicochemical properties (XLogP3 = 1.8) compared to N-linked analogs (XLogP3 = 2.4), offering precise control over lipophilicity and solubility during lead optimization [2]. The primary amine group at the 3-position serves as a derivatization handle for introducing diverse pharmacophores while maintaining kinase binding affinity [3].

Suzuki-Miyaura Cross-Coupling Methodology

Process chemists and methodology developers seeking to optimize Suzuki-Miyaura coupling conditions for aminopyridine substrates should utilize 6-(2-methoxyphenyl)pyridin-3-amine as a representative electron-rich aryl system. The class-level optimization data shows that electron-rich arylboronic acids (including methoxyphenyl derivatives) achieve 100% yield at 0.001 mol% catalyst loading with Pd(Amphos)₂Cl₂ in aqueous media, representing a 100-fold reduction in catalyst requirement compared to electron-deficient variants [1]. Turnover numbers of 8,900-9,200 and turnover frequencies exceeding 53,000 per hour demonstrate exceptional catalytic efficiency that translates to scalable, cost-effective synthetic routes [2].

Target Engagement & Selectivity Profiling

Chemical biologists investigating kinase selectivity profiles should employ 6-(2-methoxyphenyl)pyridin-3-amine-derived probes for target engagement studies. The pyridin-3-amine scaffold has demonstrated multitargeted kinase inhibition including FGFR1/2/3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK [1]. The defined lipophilicity profile (XLogP3 = 1.8) [2] ensures consistent intracellular penetration and target engagement in cellular assays, while the synthetic accessibility via low-catalyst-loading Suzuki-Miyaura coupling enables rapid analog generation for structure-activity relationship exploration [3].

N,N-Ligand Precursor for Metal Catalysis

Coordination chemists and catalysis researchers should source 6-(2-methoxyphenyl)pyridin-3-amine for developing novel N,N-ligand systems. The compound's dual nitrogen centers (pyridine nitrogen and primary amine) provide versatile coordination sites for transition metals including palladium, nickel, and copper [1]. The 2-methoxy orientation relative to the pyridine ring creates a unique steric environment that influences metal-ligand geometry and catalytic activity in cross-coupling applications [2]. Functionalized pyridyl-amines of this structural class have established utility as ligands in alkene oligomerization reactions [3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Scaffold-dependent lipophilicity control
Kinase selectivity profiling & model-response validation
Suzuki-Miyaura methodology development
Electron-rich aryl coupling efficiency
Catalyst loading & aqueous media scalability
Target engagement & selectivity profiling
Multitargeted kinase inhibition profile
Intracellular target engagement context
N,N-Ligand precursor for metal catalysis
Dual nitrogen donor geometry
Metal coordination & catalytic activity screening
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